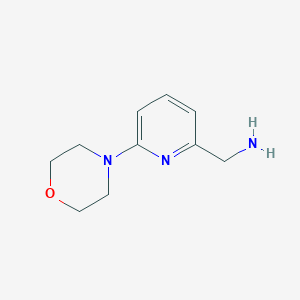

(6-morpholin-4-ylpyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKWUCQBVPZBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594498 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-52-6 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(morpholin-4-yl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine

Development of Novel Synthetic Routes

The synthesis of substituted pyridines, such as (6-morpholin-4-ylpyridin-2-yl)methanamine, is a significant area of focus in medicinal and organic chemistry. The development of novel synthetic routes is driven by the need for efficiency, selectivity, and the ability to generate diverse molecular scaffolds.

Direct Amination Approaches

Direct amination of the pyridine (B92270) ring represents a highly efficient strategy for installing amino groups. For pyridines lacking an activating group, direct C-H amination is challenging. However, the synthesis of 2-aminopyridines can be effectively achieved from pyridine N-oxide precursors. This method involves the activation of the pyridine N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O), which makes the C2 and C4 positions susceptible to nucleophilic attack. researchgate.net

A general one-pot procedure converts pyridine N-oxides to 2-aminopyridines using Ts₂O and tert-butylamine, followed by deprotection. researchgate.net This approach offers high yields and excellent regioselectivity for the 2-position. researchgate.net In the context of synthesizing this compound, this strategy could be applied to a precursor such as 4-(2-(azidomethyl)pyridin-6-yl)morpholine, where the azide (B81097) is subsequently reduced. Another instance of direct amination in the pyridine series has been observed when acceptor groups are present in the molecule, facilitating the introduction of an amino group. researchgate.net For example, the reaction of 2-nitro-3-azidopyridine with ammonium (B1175870) hydroxide (B78521) leads to the formation of 2-nitro-3,6-diaminopyridine, demonstrating direct amination at the 6-position. researchgate.net

Multi-Step Synthesis Strategies

Multi-step synthesis provides a reliable, albeit longer, pathway to complex molecules, allowing for the careful and controlled introduction of functional groups. The synthesis of this compound can be envisioned through a convergent multi-step approach. A common strategy involves the construction of the substituted pyridine core first, followed by the introduction of the aminomethyl group.

For instance, a synthetic sequence could begin with the nucleophilic aromatic substitution of a dihalopyridine, such as 2,6-dichloropyridine (B45657), with morpholine (B109124) to yield 4-(6-chloropyridin-2-yl)morpholine. The remaining chloro-substituent can then be converted to the aminomethyl group through various methods, such as a Sonogashira coupling followed by reduction, or through a cyanation reaction followed by reduction of the nitrile to the primary amine. The implementation of automated multi-step flow synthesis is becoming increasingly important for transitioning such laboratory-scale syntheses into reliable industrial processes. researchgate.net

A representative multi-step synthesis of a related morpholinyl-pyridone derivative involved a three-step process including rearrangement, condensation, and nucleophilic substitution. researchgate.net This highlights the versatility of sequential reactions in building such heterocyclic systems. researchgate.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly valued in drug discovery and synthetic chemistry for their efficiency, as they combine three or more reagents in a single pot to form a complex product, saving time and resources. nih.gov While a specific MCR for this compound is not prominently documented, established MCRs for pyridine synthesis could be adapted.

The Hantzsch pyrrole (B145914) synthesis, a type of MCR, has been used to prepare complex molecules like the anticancer drug pemetrexed (B1662193) disodium. nih.gov Similarly, the Doebner reaction, another MCR, is employed in the synthesis of Brequinar, an immunosuppressant. nih.gov These reactions demonstrate the power of MCRs in constructing heterocyclic cores. A four-component Ugi reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide, is another powerful tool in this domain. nih.gov The development of a novel MCR involving a morpholine-containing building block, a suitable pyridine precursor, and an aminomethyl synthon could provide a rapid and convergent route to the target molecule.

| Multi-Component Reaction | Components | Product Type | Potential Application |

| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia | Dihydropyridine | Formation of a substituted pyridine core. |

| Doebner Reaction | Aromatic aldehyde, Aniline, Pyruvic acid | Quinolone-4-carboxylic acid | Synthesis of related fused pyridine systems. nih.gov |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-acylamino amide | Rapid generation of diverse, complex structures. nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles.

For example, the synthesis of morpholine-containing chalcones was achieved in 1-2 minutes at 80°C under microwave irradiation, a significant improvement over conventional methods. mdpi.com Similarly, highly functionalized pyridine derivatives have been prepared through microwave-assisted [4+2] cycloaddition reactions, resulting in higher yields than traditional syntheses. mdpi.com A rapid, microwave-assisted, eco-friendly protocol has also been developed for synthesizing complex pyridine derivatives in excellent yields. researchgate.net The synthesis of quinazolin-4-one derivatives has also been expedited using microwave irradiation, affording the desired products in just 3 minutes. asianpubs.org These examples strongly suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound, particularly in the key bond-forming steps like the coupling of morpholine to the pyridine ring or the introduction of the side chain.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Chalcone (B49325) Synthesis | Several hours | 1-2 minutes | Often significant | mdpi.com |

| Pyridine Synthesis | Hours to days | 1-4 minutes | Yes | mdpi.com |

| Quinazolinone Synthesis | Not specified | 3 minutes | Not specified | asianpubs.org |

Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of multi-substituted aromatic compounds like this compound. The challenge lies in controlling the precise position of substitution on the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient character, direct nucleophilic attack primarily to the C2, C4, and C6 positions.

The synthesis of 2-substituted pyridines can be achieved with high regioselectivity by modifying reaction conditions. For instance, the reaction of pyridine N-oxides with benzynes can be directed to afford 2-substituted pyridines by altering the conditions from those that typically yield 3-substituted products. rsc.org The presence of directing groups on the pyridine ring can also control the position of incoming substituents. In the synthesis of the target compound, starting with a 2,6-disubstituted pyridine precursor is a common strategy to ensure the correct regiochemistry. For example, using 2-chloro-6-methylpyridine (B94459) allows for the selective introduction of the morpholine at the 2-position (or vice versa), followed by functionalization of the methyl group into the required aminomethyl side chain.

Use of Precursors and Intermediate Compounds

The selection of appropriate precursors and the isolation of key intermediates are fundamental to a successful synthesis. For this compound, several key precursors can be identified. Morpholine itself is a widely used secondary amine in organic synthesis. researchgate.net

Reactivity of (6-(Chloromethyl)pyridin-2-yl)methanamine (B14045692) Analogs in Synthesis

The synthesis of this compound can be strategically achieved through the utilization of (6-(chloromethyl)pyridin-2-yl)methanamine analogs. These analogs serve as crucial intermediates, wherein the chloromethyl group provides a reactive site for nucleophilic substitution. A common synthetic route involves the reaction of a suitably protected (6-(chloromethyl)pyridin-2-yl)methanamine with morpholine. The protection of the primary amine, often with a group like tert-butoxycarbonyl (Boc), is essential to prevent self-reaction and ensure selective substitution at the chloromethyl position.

The synthesis of the precursor, a (6-(chloromethyl)pyridin-2-yl)methanamine analog, can be accomplished through various methods. One approach involves the Friedel-Crafts acylation of a substituted pyridine, followed by reduction and chlorination. For instance, 2-methylpyridine (B31789) can undergo acylation to yield 2-methyl-6-acetylpyridine, which is then reduced to the corresponding alcohol and subsequently chlorinated to provide 2-methyl-6-(chloromethyl)pyridine hydrochloride. google.com Alternatively, direct chloromethylation of a pyridine derivative can be employed. smolecule.com The choice of the chlorinating agent is critical; while thionyl chloride is effective, it can lead to over-chlorination, necessitating the use of milder reagents like a cyanuric chloride•DMF adduct for improved selectivity. mdpi.com

A proposed synthetic scheme for this compound is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Picoline | 1. Acylating agent, Catalyst (Friedel-Crafts) 2. Reducing agent (e.g., NaBH4) 3. Chlorinating agent (e.g., SOCl2) | 2-(Chloromethyl)-6-methylpyridine |

| 2 | 2-(Chloromethyl)-6-methylpyridine | 1. N-Bromosuccinimide (NBS), Radical initiator 2. Amine source (e.g., NH3) | (6-(Chloromethyl)pyridin-2-yl)methanamine |

| 3 | (6-(Chloromethyl)pyridin-2-yl)methanamine | Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

Exploration of Chemical Reactivity Profiles

The chemical character of this compound is defined by the interplay of its constituent functional groups: the primary aminomethyl group, the morpholino substituent, and the pyridine ring.

Nucleophilic Substitution Reactions

The primary amine of this compound is a potent nucleophile, readily participating in substitution reactions with a variety of electrophiles. For example, it can react with alkyl halides to form secondary and tertiary amines, or with epoxides to yield amino alcohols. This reactivity allows for the facile introduction of diverse structural motifs, making it a valuable scaffold in medicinal chemistry and materials science.

Reductive Amination Processes

Reductive amination provides a versatile method for the formation of new carbon-nitrogen bonds. pku.edu.cn this compound can be synthesized via the reductive amination of 6-morpholinopyridine-2-carboxaldehyde with a suitable nitrogen source, such as ammonia, in the presence of a reducing agent like sodium borohydride. researchgate.net Conversely, the primary amine of the title compound can itself react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to afford a secondary amine. This process is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. pku.edu.cnresearchgate.net

Electrophilic Substitution on the Pyridine Moiety

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene, a characteristic of six-membered heterocyclic compounds. youtube.com The directing influence of the substituents is a critical consideration. The morpholino group, being an amino ether, is an activating ortho-, para-director. Conversely, the aminomethyl group is also generally considered an activating ortho-, para-director. However, the pyridine nitrogen itself is a strong deactivating group, directing electrophiles to the meta position (C3 and C5). masterorganicchemistry.comlibretexts.org The interplay of these electronic effects suggests that electrophilic substitution, if it occurs, would likely favor the C3 and C5 positions of the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Acylation Reactions

The primary amine of this compound readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is fundamental for the introduction of a wide array of functional groups and for the synthesis of biologically active molecules. The resulting amides often exhibit different physicochemical properties compared to the parent amine.

| Acylating Agent | Product Type |

| Acetyl chloride | N-acetyl derivative |

| Benzoyl chloride | N-benzoyl derivative |

| Acetic anhydride | N-acetyl derivative |

Formation of Salt Derivatives

The presence of basic nitrogen atoms in the morpholine ring, the primary amine, and the pyridine ring allows this compound to readily form salts with various acids. The formation of hydrochloride or dihydrochloride (B599025) salts is common and can improve the compound's solubility and stability. bldpharm.com The formation of an ion-pair complex with reagents like sodium tetraphenylborate (B1193919) is also a possibility, a technique used to characterize and isolate other complex amine-containing molecules. mdpi.com The pKa values of the conjugate acids of the various nitrogen atoms will determine the ease of protonation and the stability of the resulting salts.

| Acid | Salt Product |

| Hydrochloric acid | This compound hydrochloride/dihydrochloride |

| Sulfuric acid | This compound sulfate |

| Acetic acid | This compound acetate |

Catalytic Approaches in Synthesis

Modern synthetic strategies for constructing highly substituted pyridine rings, such as the one in this compound, heavily rely on catalytic methods. These approaches offer high efficiency, selectivity, and functional group tolerance compared to classical condensation reactions.

Metal-catalyzed cross-coupling reactions are indispensable for the modular synthesis of pyridine derivatives. The construction of the this compound backbone can be envisioned through the strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on a pre-functionalized pyridine core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a primary method for forming the C-N bond between the pyridine ring and the morpholine moiety. Starting from a 6-halopyridine derivative (e.g., 6-chloro- or 6-bromopyridin-2-yl)methanamine, coupling with morpholine in the presence of a palladium catalyst and a suitable base can yield the desired product. The efficiency of this transformation can be sensitive to the steric bulk of substituents on the pyridine ring. For instance, increasing the steric hindrance near the reaction site has been shown to sharply reduce the yield of the Buchwald-Hartwig coupling step in the synthesis of similar substituted aminopyridines. chemrxiv.org

Suzuki-Miyaura Coupling: While not directly applicable for the final C-N bond formation with morpholine, the Suzuki-Miyaura reaction is crucial for building the substituted pyridine framework itself or for introducing other carbon-based substituents. For example, a dihalopyridine could be selectively functionalized. The reaction of 2,6-dichloropyridine with an arylboronic acid often proceeds with high regioselectivity, with the initial coupling occurring at the more sterically hindered 2-position due to electronic effects. researchgate.net This principle could be applied in a multi-step synthesis. Palladium catalysts, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, are commonly employed. researchgate.netorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis offers a complementary approach for C-N bond formation. nih.gov A cascade reaction involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate can lead to highly substituted pyridines. nih.govorganic-chemistry.org This modular method proceeds under mild, neutral conditions, tolerating a wide array of functional groups. organic-chemistry.org

A general representation of a key synthetic step, the Buchwald-Hartwig amination, is shown below:

The success of metal-catalyzed coupling reactions is critically dependent on the choice of ligand coordinated to the metal center. The ligand stabilizes the metal, modulates its reactivity, and influences the selectivity and efficiency of the catalytic cycle.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are highly effective for many cross-coupling reactions. For example, X-Phos is a well-known ligand used in combination with Pd₂(dba)₃ for mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, yielding 2-aryl-substituted pyridines in high yields. organic-chemistry.org In the context of Buchwald-Hartwig amination for synthesizing sterically hindered aminopyridines, the choice of ligand is crucial to overcome low yields. chemrxiv.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for stabilizing metal catalysts and promoting high catalytic turnover. Exceptionally bulky NHC ligands have been developed for Suzuki-Miyaura coupling reactions, demonstrating their utility in creating sterically congested C-C bonds. researchgate.net

Specialized Ligand Systems: In some cases, specialized ligands are designed to achieve specific outcomes. For instance, the ligand N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine has been used with a palladium precursor for copper-free Sonogashira coupling reactions in water, highlighting the move towards greener and more efficient catalytic systems. researchgate.net The design of ligands that allow for reactions in aqueous media is a significant area of development. researchgate.net

| Catalyst/Ligand System | Reaction Type | Substrates | Key Features |

| Pd₂(dba)₃ / X-Phos | Negishi Coupling | 2-Heterocyclic organozinc reagents, Aryl chlorides | Mild conditions, high yields for 2-arylpyridines. organic-chemistry.org |

| Pd(OAc)₂ / Phosphine Ligands | Buchwald-Hartwig Amination | Halopyridines, Amines | Crucial for C-N bond formation; yield sensitive to sterics. chemrxiv.org |

| Cu(I) salt / Secondary Amine | Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Synergistic catalysis for modular pyridine synthesis. organic-chemistry.org |

| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Dihalopyrazines, Indole derivatives | Used in multi-step synthesis of complex heterocyclic systems. mdpi.com |

Optimization of Reaction Conditions and Process Development

To translate a synthetic route from laboratory scale to practical application, rigorous optimization of reaction conditions is necessary. This involves a systematic study of various parameters to maximize yield and purity while ensuring economic and environmental viability.

The choice of solvent can profoundly impact reaction rates, selectivity, and even the feasibility of a reaction.

In the synthesis of pyridopyrimidines, a related heterocyclic system, solvents such as DMSO, THF, acetone, chloroform, and DMF were screened, with toluene (B28343) being identified as the optimal choice for improving product yield in a specific Ni-doped TiO₂ nanoparticle-catalyzed reaction. rsc.org

For Suzuki-Miyaura reactions, the use of aqueous media is becoming more common, driven by green chemistry principles. researchgate.net The development of catalysts and ligands that are stable and active in water is a key research focus.

Some modern synthetic methods aim for solvent-free conditions, which offers significant environmental and economic advantages. rsc.orgconicet.gov.ar For example, a solvent-free Hantzsch-like condensation using a Wells-Dawson heteropolyacid catalyst has been shown to be highly efficient for preparing functionalized pyridines. conicet.gov.ar

Fine-tuning temperature and the molar ratios of reactants is a critical aspect of process development.

Temperature: In a study on the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, the reaction was initially performed at 60 °C. researchgate.net Temperature control is also vital in selective coupling reactions; for instance, a Suzuki-Miyaura coupling to produce a bis-indole alkoxypyrazine required careful temperature control at 50 °C to achieve good yields and selectivity. mdpi.com

Stoichiometric Ratio: The optimization of reactant stoichiometry is essential for maximizing conversion and minimizing waste. In the synthesis of pyridine-2-yl ureas, reducing the amount of dimethylcyanamide (B106446) from a 10-fold excess to 1.5 equivalents was found to be optimal for achieving almost full conversion of the starting pyridine N-oxide. researchgate.net Similarly, the amount of acid catalyst was optimized, with catalytic amounts leading to slower conversion compared to stoichiometric amounts. researchgate.net

Maximizing the yield of the desired product while maintaining high purity is the ultimate goal of synthetic optimization.

Catalyst and Ligand Selection: As discussed, the choice of the metal catalyst and its associated ligand is paramount. The development of more active and selective catalysts can directly lead to higher yields and fewer byproducts, simplifying purification. chemrxiv.org For instance, switching from a direct thermal reaction to a palladium-catalyzed Buchwald-Hartwig method can significantly improve outcomes, although challenges with sterically hindered substrates may remain. chemrxiv.org

Green Chemistry Approaches: The adoption of principles of green chemistry, such as using solvent-free conditions or reusable catalysts, can lead to cleaner reaction profiles and easier product isolation. rsc.orgconicet.gov.ar The use of solid-supported or heteropolyacid catalysts, which can be easily filtered off after the reaction, simplifies purification and allows for catalyst recycling. conicet.gov.ar

| Parameter | Observation/Strategy | Example Context |

| Solvent | Toluene preferred over DMSO, THF, acetone, etc., for higher yield. | Ni-catalyzed synthesis of pyridopyrimidines. rsc.org |

| Temperature | Careful control at 50 °C required for selective coupling. | Suzuki-Miyaura synthesis of bis-indole alkoxypyrazine. mdpi.com |

| Stoichiometry | Reducing excess reagent (from 10 to 1.5 equiv.) optimized conversion. | Synthesis of pyridine-2-yl ureas. researchgate.net |

| Catalyst | Use of reusable heteropolyacid catalyst under solvent-free conditions. | Hantzsch-like pyridine synthesis. conicet.gov.ar |

| Process | Multi-step cascade reaction (coupling, electrocyclization, oxidation) in one pot. | Modular synthesis of substituted pyridines. nih.govorganic-chemistry.org |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine Analogs

Rational Design of Derivatives

The rational design of analogs of (6-morpholin-4-ylpyridin-2-yl)methanamine is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core scaffold and its substituents.

Scaffold Modification and Privileged Structure Exploitation

Both pyridine (B92270) and morpholine (B109124) are considered "privileged structures" in medicinal chemistry. uni.luresearchgate.netmdpi.commdpi.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring is a common feature in numerous approved drugs due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.comnih.gov Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets. mdpi.comresearchgate.net

Scaffold modification, or "scaffold hopping," involves replacing the pyridine or morpholine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities or improved properties. For instance, the pyridine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or even five-membered rings such as pyrazole (B372694) or imidazole. These changes can significantly alter the electronic distribution and steric profile of the molecule, leading to different interactions with target proteins.

Exploration of Different Substitution Patterns

Systematic exploration of substitution patterns on the pyridine ring is a cornerstone of SAR studies. For the this compound scaffold, the available positions on the pyridine ring (positions 3, 4, and 5) are prime locations for introducing various functional groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the molecule's biological activity.

For example, the introduction of small alkyl groups, halogens (F, Cl, Br), or cyano groups can modulate the electronic properties of the pyridine ring and introduce new contact points with a target. Larger substituents, such as phenyl or other heterocyclic rings, can be used to probe for additional binding pockets.

Illustrative Example of Pyridine Ring Substitution:

| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | H | H | H | 100 |

| Analog 1 | Cl | H | H | 50 |

| Analog 2 | H | OCH₃ | H | 80 |

| Analog 3 | H | H | CN | 120 |

| Analog 4 | H | Phenyl | H | 25 |

This table is for illustrative purposes only and does not represent actual experimental data.

Synthesis of Alkylated Derivatives (e.g., N-methylated analogs)

The primary amine of the aminomethyl group at the 2-position of the pyridine ring is a critical site for derivatization. N-alkylation, such as the introduction of a methyl group (N-methylation), can have several effects. It can alter the basicity of the nitrogen, influence its hydrogen bonding capacity, and introduce steric bulk, which can impact binding affinity and selectivity.

The synthesis of such derivatives can typically be achieved through reductive amination of the corresponding aldehyde with a primary or secondary amine, or by direct alkylation of the primary amine with an appropriate alkyl halide. Beyond simple alkylation, this primary amine can also be acylated to form amides or incorporated into more complex structures.

Elucidation of Structure-Activity Relationships (SAR)

The goal of the derivatization strategies outlined above is to build a clear picture of the structure-activity relationships for this class of compounds. SAR studies aim to understand how specific structural features contribute to the biological effect.

Influence of Pyridine Ring Substitution on Biological Activity

The electronic and steric nature of substituents on the pyridine ring plays a pivotal role in determining biological activity. Studies on related pyridine-containing compounds have shown that the position of substituents is often crucial. For instance, in a series of 2-anilinopyridine (B1266264) derivatives, the substitution pattern on the pyridine ring significantly impacted their activity as corticotropin-releasing factor 1 receptor ligands.

Role of Morpholine Moiety in Efficacy and Target Interaction

The morpholine moiety is a versatile pharmacophore that can significantly contribute to a compound's efficacy and target interaction. mdpi.comresearchgate.net Its presence can improve physicochemical properties, such as aqueous solubility, which is often a desirable trait in drug candidates. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the biological target. researchgate.netnih.gov

Furthermore, the chair-like conformation of the morpholine ring can provide a specific three-dimensional orientation for the rest of the molecule, positioning other functional groups for optimal interaction with a binding site. researchgate.netnih.gov Replacing the morpholine with other cyclic amines, such as piperidine (B6355638) or piperazine, can help to elucidate the importance of the morpholine oxygen. If a significant drop in activity is observed upon its removal, it suggests a critical role as a hydrogen bond acceptor.

Illustrative Example of Morpholine Moiety Modification:

| Compound | Cyclic Amine | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|

| Parent | Morpholine | 100 |

| Analog 5 | Piperidine | 500 |

| Analog 6 | Piperazine | 250 |

| Analog 7 | Thiomorpholine | 150 |

This table is for illustrative purposes only and does not represent actual experimental data.

Impact of Methanamine Group Modifications

The methanamine moiety of this compound is a critical site for derivatization, enabling the synthesis of various analogs with potential therapeutic applications. A significant strategy involves the use of this primary amine in the construction of fused heterocyclic systems.

The following table illustrates representative transformations of the methanamine group in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) analogs.

| Starting Material | Reagents | Resulting Scaffold | Potential Biological Activity |

| This compound | 3-Chlorophenylhydrazine, Dimethyl 3-oxopentanedioate, 1,1,1-Triethoxyethane | Pyrazolo[1,5-a]pyridine | NADPH Oxidase Inhibition nih.gov |

| This compound | 2-Fluorophenylhydrazine, Dimethyl 3-oxopentanedioate, 1,1,1-Triethoxyethane | Pyrazolo[1,5-a]pyridine | NADPH Oxidase Inhibition nih.gov |

Correlation between Structural Features and Biological Effects

While specific SAR studies on a series of directly modified this compound analogs are not extensively published, the SAR of the resulting complex molecules, such as the pyrazolo[1,5-a]pyridine-3-carboxamides, has been explored, providing valuable insights. These studies highlight how different substituents on the core scaffold, which is built upon the initial this compound framework, influence biological activity.

For the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) class of compounds, which have shown promise as antitubercular agents, several key SAR observations have been made:

Substituents on the Pyrazolo[1,5-a]pyridine Core: The introduction of small alkyl groups, such as methyl, at specific positions on the pyrazolo[1,5-a]pyridine ring system can be crucial for maintaining or enhancing biological activity. nih.gov

Amide Side Chain: The nature of the substituent on the carboxamide nitrogen is a critical determinant of potency. Aromatic and heteroaromatic rings are often favored. For example, in a series of antitubercular agents, a 4-(trifluoromethoxy)benzyl group on the amide nitrogen was found to be highly favorable for activity. acs.orgnih.gov

Impact of the Morpholino Group: The morpholine ring, a key feature of the parent compound, is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. sci-hub.seresearchgate.net Its presence in the final derivatives likely contributes to a more favorable pharmacokinetic profile. In central nervous system (CNS) drug candidates, the morpholine ring can enhance blood-brain barrier permeability. nih.govacs.org

The following table summarizes some SAR findings for pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

| Scaffold Position | Substituent | Impact on Biological Activity (Antitubercular) | Reference |

| Amide Nitrogen | 4-(Trifluoromethoxy)benzyl | High Potency | acs.orgnih.gov |

| Pyrazolo[1,5-a]pyridine Core | 2,5-Dimethyl | Synthetic Feasibility and Geometric Similarity to Active Compounds | nih.gov |

| Amide Nitrogen | Diaryl Side Chains | Improved Efficacy Against Drug-Resistant Strains | acs.orgnih.gov |

Stereochemical Considerations in Derivatization

The introduction of chiral centers into analogs of this compound can have a profound impact on their biological activity and selectivity.

Chiral Center Introduction and Isomer Synthesis

A chiral center can be introduced at the carbon atom of the methanamine group by replacing one of the hydrogen atoms with a substituent. This would create a stereocenter, leading to the existence of (R) and (S) enantiomers. The synthesis of individual isomers is critical, as they often exhibit different potencies and off-target effects. General methods for the enantioselective synthesis of chiral pyridines often involve asymmetric catalysis. nih.gov For instance, chiral pyridine-aminophosphine ligands have been developed for use in asymmetric hydrogenation reactions to produce chiral substituted pyridines with high enantioselectivity. rsc.org

Diastereoselective and Enantioselective Approaches

To synthesize enantiomerically pure analogs, diastereoselective or enantioselective methods are employed. One approach involves the use of chiral auxiliaries or catalysts. For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using a chiral diphosphine ligand has been shown to be a highly effective method for producing a wide range of chiral pyridines. nih.gov Another strategy is the asymmetric hydrogenation of prochiral precursors. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to generate chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivities. rsc.org While not directly applied to this compound in the reviewed literature, these methodologies represent viable strategies for the stereocontrolled synthesis of its chiral derivatives.

Modulation of Physicochemical Properties for Therapeutic Optimization

Optimizing the physicochemical properties of drug candidates is a critical aspect of medicinal chemistry, aiming to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Strategies for Solubility Enhancement in Derivatives

Poor aqueous solubility is a common challenge in drug development, particularly for kinase inhibitors, a class to which many pyridine-based compounds belong. nih.gov Several strategies can be employed to enhance the solubility of derivatives of this compound.

Introduction of Polar Functional Groups: The incorporation of polar groups, such as additional morpholine rings or other hydrogen-bond donors and acceptors, can increase aqueous solubility. The morpholine ring itself is often included in drug design to enhance solubility and other pharmacokinetic properties. sci-hub.seresearchgate.net

Salt Formation: For compounds with basic nitrogen atoms, forming a salt with a suitable acid is a common and effective method to improve solubility.

Lipophilic Salts and Lipid-Based Formulations: For highly lipophilic kinase inhibitors, forming a lipophilic salt can paradoxically enhance solubility in lipid-based formulations, which can, in turn, improve oral absorption. acs.orgnih.gov

Scaffold Hopping: Replacing a less soluble core with a more soluble one while maintaining the key pharmacophoric elements is another viable strategy. For example, in the development of kinase inhibitors, moving from an imidazo[5,1-b] nih.govresearchgate.netnih.govthiadiazole core to a pyrazolo[3,4-b]pyridine core resulted in improved metabolic stability. nih.gov

The following table outlines some strategies for solubility enhancement.

| Strategy | Description | Example Application |

| Introduction of Polar Groups | Incorporating moieties like morpholine that can engage in hydrogen bonding. | The morpholine ring in the parent compound contributes to favorable physicochemical properties. sci-hub.seresearchgate.net |

| Lipophilic Salt Formation | Creating a salt with a lipophilic counterion to improve solubility in lipid-based drug delivery systems. | Used for small molecule kinase inhibitors to enhance oral absorption. acs.orgnih.gov |

| Scaffold Hopping | Replacing a problematic core scaffold with one that has better solubility properties. | Replacement of an imidazothiadiazole with a pyrazolo[3,4-b]pyridine in CDK8 inhibitors. nih.gov |

Medicinal Chemistry Applications and Drug Discovery Potential of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine

Significance as a Pharmaceutical Scaffold

The utility of (6-morpholin-4-ylpyridin-2-yl)methanamine as a foundational structure in drug discovery stems from the advantageous properties of its constituent motifs and its role as a versatile building block.

Role of the Pyridine-Morpholine Motif in Drug Design

The pyridine-morpholine motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many approved drugs. Its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. google.com.naregulations.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. regulations.gov

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is frequently incorporated into drug candidates to improve their physicochemical properties. google.com.na It is known to enhance aqueous solubility and can act as a hydrogen bond acceptor through its oxygen atom. google.com.na The combination of the pyridine and morpholine moieties in this compound creates a scaffold with a favorable balance of lipophilicity and hydrophilicity, which is crucial for drug absorption and distribution.

Building Block for Complex Organic Molecules in Drug Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger molecular architectures.

A notable application of this compound is in the synthesis of pyrazolo pyridine derivatives, which have been investigated as inhibitors of NADPH oxidase (NOX). google.com In this context, this compound is a key reactant, contributing the substituted pyridine core to the final complex structure. google.com The ability to readily incorporate this pre-functionalized scaffold simplifies the synthetic route to these potential therapeutic agents.

Lead Compound Identification and Optimization

The structural features of this compound make it amenable to modern drug discovery strategies, including fragment-based design and the development of biomolecular mimetics.

Fragment-Based Drug Design Approaches

While direct evidence for the use of this compound in fragment-based drug design (FBDD) is not extensively documented in public literature, its molecular weight and structural components are consistent with the principles of FBDD. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The pyridine-morpholine core of this compound could potentially serve as a starting fragment for the discovery of novel inhibitors for various enzyme families.

Biomolecular Mimetics Development

The development of biomolecular mimetics involves designing molecules that mimic the structure and/or function of natural biological molecules, such as peptides or nucleotides. The substituted pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic systems found in endogenous ligands, potentially enabling it to interact with their corresponding receptors. The flexibility of the methanamine linker allows for the positioning of additional pharmacophoric groups to optimize binding interactions.

Therapeutic Area Exploration

The utility of this compound as a scaffold has been explored in the context of several therapeutic areas, primarily through the synthesis of more complex derivatives.

One area of investigation is the development of NADPH oxidase (NOX) inhibitors . google.com NOX enzymes are involved in the production of reactive oxygen species (ROS), and their overactivity has been implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders. A patent has described the use of this compound as a key intermediate in the synthesis of pyrazolo pyridine derivatives that inhibit NOX activity. google.com

Another potential therapeutic application lies in the treatment of visceral pain . google.com A patent has listed this compound among compounds for the treatment of this condition, which is a common symptom of disorders like irritable bowel syndrome. google.com The specific role of the compound in this context is as a building block for more complex molecules designed to modulate pain pathways.

Anti-Inflammatory Agents

The morpholinylpyridine scaffold is a key feature in several compounds investigated for their anti-inflammatory properties. Research has shown that derivatives containing this core can effectively modulate key inflammatory pathways. For instance, a series of morpholinopyrimidine derivatives were synthesized and found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. nih.govresearchgate.net Two of the most potent compounds in this series, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govresearchgate.net Molecular docking studies suggested that these compounds bind effectively to the active sites of iNOS and COX-2. nih.govresearchgate.net

Another example is miroprofen, an imidazopyridine derivative, which has demonstrated potent activity against various models of inflammation, comparable to indomethacin (B1671933) in some tests. nih.gov The broad anti-inflammatory activity observed in these related structures suggests that this compound could serve as a valuable starting point for the development of novel anti-inflammatory agents.

Anticancer Research and Cytotoxic Effects

The pyridine and morpholine heterocycles are integral components of numerous anticancer agents. mdpi.com Derivatives of the morpholinylpyridine scaffold have shown significant cytotoxic activity against a range of human cancer cell lines. For example, a series of chalcone (B49325) derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their in vitro anticancer activity. nih.gov Many of these compounds exhibited potent antimitotic activity against the A549 lung cancer cell line. nih.gov Notably, one compound from this series displayed outstanding antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.0067 µM and was found to induce apoptosis. nih.gov

Similarly, newly synthesized pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against HepG2 liver cancer cells. nih.govresearchgate.net One acetohydrazide derivative, in particular, showed remarkable activity with IC₅₀ values of 0.34 μM and 0.18 μM against MCF-7 and HepG2 cells, respectively. nih.govresearchgate.net The data from these studies, summarized in the table below, highlight the potential of the core structure of this compound as a foundation for new cytotoxic drugs.

Antibacterial and Anti-Mycobacterial Activity

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. The morpholine and pyridine nuclei are known for their antimicrobial properties. nih.govnih.gov Research into compounds structurally related to this compound has yielded promising results. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and shown to possess strong antibacterial activity against several Gram-positive bacteria, including various strains of Staphylococcus aureus and Streptococcus pneumoniae. frontiersin.org Certain compounds in this series exhibited activity comparable to the antibiotic linezolid (B1675486) and also demonstrated the ability to inhibit biofilm formation. frontiersin.org

Furthermore, 4-(phenylsulfonyl)morpholine, while showing no intrinsic antimicrobial activity, acted as a modulating agent, enhancing the efficacy of aminoglycoside antibiotics like amikacin (B45834) against multi-drug resistant Gram-negative strains such as Pseudomonas aeruginosa. nih.gov This suggests that the morpholinylpyridine core could be exploited not only for direct antibacterial action but also for developing adjuvants that restore the effectiveness of existing antibiotics.

Analgesic and Antidepressant Potential

The morpholine and pyridine moieties are found in compounds targeting the central nervous system (CNS). researchgate.net Studies on pyridine derivatives have identified candidates with significant antidepressant activity. For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were evaluated, and several compounds showed potent antidepressant-like effects in animal models such as the forced swim test and tail suspension test. nih.govnih.gov The most active compound, 4i, was found to be comparable to fluoxetine (B1211875) and is believed to exert its effects through interaction with the 5-HT₁ₐ receptor. nih.govnih.gov

In the realm of analgesia, derivatives of (-)-6β-acetylthionormorphine have been synthesized and tested for their pain-relieving properties. nih.gov Compounds KT-89 and KT-90 were found to be 6 to 10 times more potent than morphine in certain analgesic tests, with their mechanism of action linked to kappa-opioid receptors. nih.gov These findings indicate that the morpholinylpyridine scaffold is a promising template for designing new molecules with potential applications in managing pain and depression.

Neurodegenerative Disease Modulation

Morpholine-containing compounds are being actively investigated for the treatment of neurodegenerative diseases due to their ability to interact with key enzymes implicated in these conditions, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). nih.gov A recent review highlights the importance of the morpholine heterocycle in designing agents against neurodegeneration. nih.gov Furthermore, pyrazoline derivatives, which can feature pyridine rings, are noted for their significant inhibitory effects on MAO enzymes, which are critical targets in neurological and psychiatric disorders. researchgate.net

Conversely, it is also important to consider potential neurotoxicity. The pyridine ring is a structural feature of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce Parkinsonism-like symptoms. nih.gov The study of MPTP and its analogs provides crucial structure-activity relationship data for predicting the potential neurotropic effects of new pyridine-based compounds. nih.gov This dual role of the pyridine scaffold—as both a therapeutic agent and a potential toxin—underscores the need for careful design and evaluation of new CNS-active molecules like this compound.

Cardiovascular and Respiratory System Disorders

Derivatives of the aminopyridine scaffold have been evaluated for their effects on the cardiovascular system. One study on a 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide derivative (Ro 22-9194) in an isolated canine atrium model demonstrated direct cardiac effects. nih.gov The compound induced dose-dependent negative chronotropic (heart rate reduction) and inotropic (reduction in contraction force) responses, along with a transient increase in coronary blood flow, suggesting vasodilating properties. nih.gov These effects were determined to be non-cholinergic, indicating a direct depressant action on the heart muscle. nih.gov

Regarding the respiratory system, the potential for opioid receptor interaction, as suggested by the analgesic activity of some morpholine derivatives nih.gov, raises the possibility of respiratory effects. Synthetic opioids, such as fentanyl analogs, are known to produce their effects, including life-threatening respiratory depression, by activating the mu-opioid receptor (MOR). nih.govnih.gov While structurally distinct, the potential for any new CNS-active compound to interact with opioid receptors necessitates careful evaluation of its respiratory effects.

Immunomodulatory Applications (e.g., Transplant Rejection)

The management of organ transplant rejection relies heavily on immunosuppressive therapies to prevent the host's immune system from attacking the foreign graft. nih.govnih.gov Current treatments, while effective, can have significant side effects, creating a need for novel, safer immunomodulatory agents. mayoclinic.org The primary mechanisms of rejection are T-cell-mediated and antibody-mediated, and therapies are designed to interfere with these pathways. nih.govyoutube.com

While no direct studies link this compound or its close analogs to transplant rejection, the established anti-inflammatory properties of related compounds suggest a potential for immunomodulatory activity. nih.govresearchgate.net The inflammatory cascade is a critical component of the rejection process. Small molecules that can suppress inflammatory signaling pathways, such as those involving iNOS and COX-2, could theoretically contribute to an immunosuppressive regimen. nih.govresearchgate.net Therefore, the morpholinylpyridine scaffold represents a potential starting point for the discovery of new small-molecule immunomodulators that could complement existing therapies for transplant rejection and other autoimmune conditions.

Integration into Drug Discovery Pipelines

The this compound core has been successfully integrated into drug discovery pipelines, primarily as a foundational structure for generating libraries of compounds with diverse biological activities. The inherent properties of the morpholine group, such as its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design. mdpi.com Researchers have leveraged this scaffold to explore a range of therapeutic targets, from kinases to enzymes involved in inflammatory and infectious diseases.

Preclinical research involving derivatives of the this compound scaffold has pointed towards several promising therapeutic avenues. Structure-activity relationship (SAR) studies on analogous compounds have been instrumental in guiding these research directions.

One notable area of investigation is in the development of adenosine (B11128) kinase (AK) inhibitors. A study on 4-amino-5,7-disubstituted pyridopyrimidines identified a compound containing a 7-(6-morpholin-4-ylpyridin-3-yl) moiety as a potent and orally efficacious AK inhibitor. nih.gov This highlights the importance of the substituted pyridyl-morpholine fragment for in vivo activity. Further research in this direction has focused on modifying the heterocyclic core to optimize both potency and safety profiles, including reducing mutagenic side effects as assessed in the Ames assay. nih.gov

The anti-inflammatory potential of morpholine-containing compounds has also been a significant focus of preclinical research. Studies on morpholinopyrimidine derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells, indicating potential applications in inflammation-associated disorders. nih.gov The synthesis of new derivatives through multicomponent reactions has allowed for the exploration of a wide chemical space to identify potent anti-inflammatory agents. nih.gov

Furthermore, the morpholine moiety is a key feature in the design of mTOR inhibitors for cancer therapy. Research on tetrahydroquinoline derivatives substituted with morpholine has shown that this group is crucial for activity against mTOR. mdpi.com Computational modeling and in vitro cytotoxicity assays have confirmed the potential of these compounds as anticancer agents, with some derivatives showing promising activity against lung and breast cancer cell lines. mdpi.com

The development of novel therapeutic candidates based on the this compound scaffold is an active area of research. The versatility of this core structure allows for its incorporation into a variety of molecular architectures to target different biological pathways.

In the field of infectious diseases, the pyridin-2-ylmethanamine (B45004) substructure has been identified as an optimal side chain in the development of anti-mycobacterial agents. semanticscholar.org Specifically, pyrazolo[1,5-a]pyrimidine-based compounds incorporating this side chain have been investigated as potent inhibitors of Mycobacterium tuberculosis. semanticscholar.org These findings suggest that the this compound scaffold could be a valuable starting point for designing new anti-tuberculosis drugs.

The morpholine ring itself is a common pharmacophore in many approved drugs and clinical candidates, valued for its ability to enhance pharmacokinetic properties. researchgate.net Its incorporation into the this compound structure provides a strategic advantage in developing drug candidates with favorable metabolic profiles.

The general applicability of the morpholine scaffold in medicinal chemistry is extensive, with derivatives showing activity as kinase inhibitors, protease inhibitors, and antagonists for various receptors. researchgate.net This broad biological activity underscores the potential for developing novel therapeutic candidates from the this compound core for a wide range of diseases.

Biological Activity Profiling and Mechanism of Action Studies of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine

In Vitro Biological Assays

Comprehensive searches of scientific literature and bioactivity databases have been conducted to ascertain the in vitro biological profile of (6-morpholin-4-ylpyridin-2-yl)methanamine. The following subsections detail the findings, or lack thereof, for specific assay types.

Evaluation in Cellular Systems

There is currently no publicly available scientific literature detailing the evaluation of this compound in cellular systems. Consequently, data regarding its effects on cell viability, proliferation, or other cellular-level assessments are not available.

Receptor Binding Studies

No specific receptor binding studies for this compound have been reported in the accessible scientific literature. While the morpholine (B109124) and pyridine (B92270) moieties are present in compounds known to interact with various receptors, there is no direct data outlining the receptor binding profile or affinity of this compound itself.

Enzyme Inhibition Assays

The inhibitory activity of this compound against several key enzymes has been a subject of inquiry. The findings for specific kinases and sirtuins are presented below.

There are no direct experimental data available in the scientific literature that quantify the inhibitory effect of this compound on mTOR kinase. While related, more complex molecules containing the (6-morpholin-4-ylpyridin-2-yl) core structure have been investigated as mTOR inhibitors, the specific activity of the parent compound remains uncharacterized.

Similar to mTOR, there is a lack of direct evidence in the scientific literature to support or refute the inhibitory activity of this compound against PI3K. The morpholine-pyridine scaffold is a component of known PI3K inhibitors, but no specific IC50 values or other quantitative measures of inhibition have been published for this compound.

A review of the current scientific literature reveals no studies that have investigated the potential for this compound to inhibit the activity of SIRT2.

Summary of Biological Activity Data

As of the latest available information, there is no published research detailing the specific in vitro biological activity of this compound in cellular systems, receptor binding assays, or its inhibitory potential against mTOR, PI3K, and SIRT2 enzymes. The compound is often used as a structural component or intermediate in the synthesis of more complex, biologically active molecules.

MGL (Monoacylglycerol Lipase) and FAAH (Fatty Acid Amide Hydrolase) Inhibition

Monoacylglycerol lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. Inhibition of these enzymes can potentiate endocannabinoid signaling, a therapeutic strategy explored for various conditions, including pain and inflammation. bms.comnih.gov

A thorough search of publicly available scientific literature and bioactivity databases yielded no specific data on the inhibitory activity of this compound against either MGL or FAAH. While some aminopyridine derivatives have been investigated as FAAH inhibitors, no studies have explicitly reported the activity of this particular compound. researchgate.net

Research Findings:

Currently, there are no published research findings detailing the MGL or FAAH inhibitory profile of this compound.

Data Table:

| Enzyme | Inhibitory Activity (IC50/Ki) | Source |

|---|---|---|

| Monoacylglycerol Lipase (MGL) | Data not available | N/A |

| Fatty Acid Amide Hydrolase (FAAH) | Data not available | N/A |

Beta-Lactamase Enzyme Inhibition

Beta-lactamases are a major family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics. gardp.orgbrieflands.com The development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. mdpi.commdpi.com These inhibitors are typically co-administered with β-lactam antibiotics to protect them from degradation. rndsystems.com

There is no scientific literature available that evaluates the potential of this compound as a β-lactamase inhibitor. Studies on β-lactamase inhibitors have focused on a variety of chemical scaffolds, but the activity of this specific morpholinylpyridine derivative has not been reported. nih.gov

Research Findings:

No research has been published on the efficacy of this compound as an inhibitor of any class of beta-lactamase enzymes.

Data Table:

| Beta-Lactamase Class | Inhibitory Activity | Source |

|---|---|---|

| Class A | Data not available | N/A |

| Class B (Metallo-β-lactamases) | Data not available | N/A |

| Class C | Data not available | N/A |

| Class D | Data not available | N/A |

CYP51 Profiling

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and other organisms. nih.govuniprot.org It is a well-established target for antifungal drugs, particularly azoles. nih.gov Profiling compounds against CYP51 is important for identifying potential antifungal agents.

No studies have been published that profile the inhibitory activity of this compound against CYP51 from any organism.

Research Findings:

There are no available research findings regarding the interaction or inhibitory effect of this compound on the CYP51 enzyme.

Data Table:

| Organism | CYP51 Inhibition (IC50) | Source |

|---|---|---|

| Candida albicans | Data not available | N/A |

| Aspergillus fumigatus | Data not available | N/A |

| Homo sapiens | Data not available | N/A |

Target Identification and Validation

Target identification and validation are fundamental steps in drug discovery, involving the identification of the molecular targets through which a compound exerts its effects and confirming their relevance to a specific disease.

Investigation of Specific Protein and Enzyme Interactions

A patent for the synthesis of pyrazolo pyridine derivatives as NADPH oxidase inhibitors lists this compound as a reactant. nih.gov However, this does not describe the direct protein interactions of the compound itself but rather its use as a chemical intermediate. A comprehensive search has not revealed any studies investigating the specific protein or enzyme binding profile of this compound.

Research Findings:

No direct research is available that identifies or characterizes the specific protein or enzyme interactions of this compound.

Identification of Disease-Associated Pathways

A Chinese patent mentions this compound in the context of treating visceral pain. nih.gov However, the specific disease-associated pathways modulated by this compound are not detailed in the available information. Without confirmed molecular targets, it is not possible to definitively link this compound to any disease-associated pathways.

Research Findings:

There is no published evidence that identifies the specific disease-associated pathways modulated by this compound.

Elucidation of Cellular Mechanisms of Action

Due to the absence of data on the specific molecular targets and pathways affected by this compound, its cellular mechanisms of action remain unelucidated in the public scientific domain.

Research Findings:

No studies have been published that elucidate the cellular mechanisms through which this compound exerts any biological effects.

Impact on Cell Function and Structure

The morpholine moiety is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds. researchgate.netresearchgate.net Its incorporation can influence a molecule's pharmacokinetic properties and contribute to a range of cellular effects. researchgate.net For instance, derivatives of morpholine have been reported to possess antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

In the context of anticancer activity, which is a frequently explored area for morpholine derivatives, these compounds can impact cell proliferation. For example, a series of 4-morpholino-2-phenylquinazolines were evaluated for their ability to inhibit the proliferation of A375 melanoma cells. nih.gov One potent derivative in this series demonstrated an IC₅₀ value of 0.58 µM, indicating significant anti-proliferative effects. nih.gov

Furthermore, some morpholine derivatives have been shown to induce apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. The structural characteristics of the morpholine ring, when combined with other pharmacophores, can contribute to the activation of apoptotic pathways.

The antibacterial activity of morpholine derivatives often involves the disruption of bacterial cell wall synthesis or other essential cellular processes. researchgate.net For instance, some ruthenium-based antibacterial agents incorporating a morpholine moiety have demonstrated potent activity against Staphylococcus aureus, including the ability to overcome bacterial resistance and remove biofilms. researchgate.net

Signaling Pathway Modulation

A key mechanism through which morpholine-containing compounds exert their effects is by modulating intracellular signaling pathways. A prominent example is the inhibition of the phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in cancer and drives cell growth and survival. nih.gov

A potent dual PI3K/mTOR kinase inhibitor, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), which shares the morpholine-pyridine core with the subject compound, has been developed. nih.gov This compound acts as an ATP-site inhibitor, effectively blocking the kinase activity of both PI3K and mTOR. nih.gov The inhibition of this pathway can lead to a downstream cascade of effects, ultimately halting cell cycle progression and inducing apoptosis.

Another important signaling pathway potentially targeted by compounds like this compound involves sigma receptors (σR). csic.es These receptors are implicated in various neurological disorders. csic.es A polyfunctionalized pyridine derivative has been identified as a potent dual-target agent against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also exhibiting high affinity for the σ1R. csic.esresearchgate.net This suggests that the morpholin-pyridine scaffold could be a valuable starting point for the development of modulators of cholinergic and sigma receptor signaling.

Selectivity and Potency Profiling

The selectivity and potency of morpholine derivatives are highly dependent on the specific substitutions on both the morpholine and pyridine rings. This allows for fine-tuning of the pharmacological profile to achieve desired therapeutic effects while minimizing off-target activities.

In the case of the PI3K/mTOR inhibitor PQR530, the compound demonstrated excellent selectivity for PI3K and mTOR kinases over a wide panel of other kinases, as well as unrelated receptor enzymes and ion channels. nih.gov This high degree of selectivity is crucial for reducing the potential for side effects.

Similarly, a thieno[3,2-d]pyrimidine (B1254671) derivative from a series of 4-morpholino-2-phenylquinazolines was found to be a selective inhibitor of the p110α isoform of PI3 kinase, with an IC₅₀ value of 2.0 nM. nih.gov This isoform-selectivity is a significant achievement in the development of targeted cancer therapies.

The potency of these compounds can be remarkable. For instance, the aforementioned σ1R ligand exhibited a high affinity with a Kᵢ value of 1.45 nM for the human σ1R, and showed 290-fold selectivity over the σ2R subtype. csic.esresearchgate.net

Below are data tables summarizing the potency and selectivity of related morpholine-containing compounds:

Table 1: Potency of Selected Morpholine Derivatives

| Compound Name | Target | Potency (IC₅₀) |

|---|---|---|

| 4-morpholino-2-phenylquinazoline derivative | p110α | 2.0 nM nih.gov |

| 4-morpholino-2-phenylquinazoline derivative | A375 cell proliferation | 0.58 µM nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM csic.esresearchgate.net |

Table 2: Selectivity of a Sigma Receptor Ligand

| Receptor Subtype | Affinity (Kᵢ) |

|---|---|

| Human σ1R | 1.45 nM csic.esresearchgate.net |

Computational Chemistry and Theoretical Studies on 6 Morpholin 4 Ylpyridin 2 Yl Methanamine

Molecular Docking Simulations

No published studies were found that specifically detail the molecular docking simulations of (6-morpholin-4-ylpyridin-2-yl)methanamine. Therefore, information regarding the prediction of its ligand-receptor interactions, analysis of its binding affinity and modes, identification of key interacting residues, or its use in virtual screening for target prediction is not available.

Pharmacophore Modeling and Development

Consistent with the lack of molecular docking data, there are no available research findings on the pharmacophore modeling and development for this compound. The identification of essential structural features for its activity through these computational methods has not been reported in the scientific literature.

Applications in Computer-Aided Drug Design (CADD)

Computer-aided drug design (CADD) has become an indispensable tool in the discovery and development of new therapeutic agents. nih.gov By leveraging computational models, CADD can predict the interaction of a small molecule with a biological target, assess its pharmacokinetic properties, and refine its structure to enhance efficacy and minimize potential side effects. The pyridine (B92270) ring and its derivatives are frequently explored in drug design due to their significant influence on pharmacological activity. researchgate.netresearchgate.net

The traditional drug discovery pipeline is a lengthy and costly endeavor, often marked by high attrition rates in late-stage clinical trials. CADD methodologies offer a more rational approach, significantly shortening the timeline and reducing the financial burden of drug development. nih.gov These techniques are broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-based CADD focuses on the properties of known active molecules to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its structural analogs with known activities.

Quantum Chemical and Electronic Structure Investigations

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a powerful and widely used computational method for these investigations, offering a good balance between accuracy and computational cost. researchgate.net

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org These maps are invaluable for understanding how a molecule will interact with other molecules, including biological targets.

| Quantum Chemical Parameter | Calculated Value | Significance |

| HOMO Energy | Data not available in searched literature | Indicates electron-donating ability |

| LUMO Energy | Data not available in searched literature | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available in searched literature | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available in searched literature | Measures the overall polarity of the molecule |

This table is illustrative. Specific computational data for this compound was not found in the searched literature.

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformation is crucial.

The morpholine (B109124) ring typically adopts a stable chair conformation. However, the orientation of the morpholine ring relative to the pyridine ring, and the conformation of the methanamine side chain, can vary. Computational methods can be used to calculate the potential energy surface of the molecule by systematically rotating key dihedral angles. The results of such an analysis would reveal the most probable shapes the molecule will adopt in a biological system.

The following table outlines the key dihedral angles that would be investigated in a conformational analysis of this compound and their significance.

| Dihedral Angle | Atoms Involved | Significance | Predicted Stable Conformation(s) |

| Pyridine-Morpholine | C-C-N-C | Determines the relative orientation of the two rings | Data not available in searched literature |

| Pyridine-Methanamine | N-C-C-N | Defines the position of the aminomethyl group | Data not available in searched literature |

This table is illustrative. Specific conformational analysis data for this compound was not found in the searched literature.

Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Morpholin 4 Ylpyridin 2 Yl Methanamine and Its Derivatives

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalbook.com This technique would provide unambiguous proof of the molecular structure of (6-morpholin-4-ylpyridin-2-yl)methanamine, detailing bond lengths, bond angles, and the molecule's conformation.

Single-Crystal X-ray Diffraction for Structural Elucidation

To conduct single-crystal X-ray diffraction, the initial step involves growing a high-quality single crystal of this compound. This is typically achieved through methods such as the slow evaporation of a saturated solution. The resulting crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and computationally analyzed to generate an electron density map, from which the positions of the atoms can be precisely determined.

For illustrative purposes, the crystallographic data for a related compound, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, is presented in the table below. bldpharm.com A comparable set of data would be anticipated for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C15H13N5O |

| Formula weight | 279.30 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.9838 (7) Å, b = 8.8920 (9) Å, c = 11.2389 (11) Å α = 98.397 (8)°, β = 93.387 (8)°, γ = 109.208 (8)° |

| Volume | 643.43 (11) ų |

| Z | 2 |

| Density (calculated) | 1.442 Mg/m³ |

Investigation of Crystal Packing and Solid-State Interactions